molecular formula C16H23N B14570480 (4E)-6-Methyl-N-phenylnon-5-en-4-imine CAS No. 61285-53-8

(4E)-6-Methyl-N-phenylnon-5-en-4-imine

Cat. No.: B14570480
CAS No.: 61285-53-8
M. Wt: 229.36 g/mol
InChI Key: UVEMRNFQIPHCQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4E)-6-Methyl-N-phenylnon-5-en-4-imine is an organic compound characterized by its unique structure, which includes a non-5-en-4-imine backbone with a methyl group at the 6th position and a phenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-6-Methyl-N-phenylnon-5-en-4-imine typically involves the reaction of appropriate aldehydes or ketones with amines under specific conditions. One common method is the condensation reaction between 6-methyl-5-nonene-4-one and aniline in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(4E)-6-Methyl-N-phenylnon-5-en-4-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Conversion to corresponding amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(4E)-6-Methyl-N-phenylnon-5-en-4-imine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4E)-6-Methyl-N-phenylnon-5-en-4-imine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenyl group may enhance the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    (4E)-6-Methyl-N-phenylnon-5-en-4-one: Similar structure but with a ketone group instead of an imine.

    (4E)-6-Methyl-N-phenylnon-5-en-4-amine: Similar structure but with an amine group instead of an imine.

Uniqueness

(4E)-6-Methyl-N-phenylnon-5-en-4-imine is unique due to its specific imine functionality, which imparts distinct reactivity and potential applications compared to its ketone and amine analogs

Properties

CAS No.

61285-53-8

Molecular Formula

C16H23N

Molecular Weight

229.36 g/mol

IUPAC Name

6-methyl-N-phenylnon-5-en-4-imine

InChI

InChI=1S/C16H23N/c1-4-9-14(3)13-16(10-5-2)17-15-11-7-6-8-12-15/h6-8,11-13H,4-5,9-10H2,1-3H3

InChI Key

UVEMRNFQIPHCQN-UHFFFAOYSA-N

Canonical SMILES

CCCC(=CC(=NC1=CC=CC=C1)CCC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.